N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
“N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that similar compounds interact selectively with nucleic acids, enzymes, and globular proteins . These interactions can lead to the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
Similar compounds have been found to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Result of Action
Similar compounds have been found to have cytotoxic properties , suggesting that they may cause cell death or inhibit cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
“N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
“N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is unique due to the presence of the fluorophenyl group, which can impart specific properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-7-5-11(6-8-14)9-15(22)19-17-21-20-16(24-17)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHOPCNVALQVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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